molecular formula C9H9F2NO B4537132 N-ethyl-2,4-difluorobenzamide

N-ethyl-2,4-difluorobenzamide

Cat. No.: B4537132
M. Wt: 185.17 g/mol
InChI Key: AZNJEWWLVHYJRW-UHFFFAOYSA-N
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Description

N-ethyl-2,4-difluorobenzamide is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions, and an ethyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,4-Difluorobenzoyl chloride+EthylamineThis compound+HCl\text{2,4-Difluorobenzoyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} 2,4-Difluorobenzoyl chloride+Ethylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used to replace the fluorine atoms.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium is effective for oxidizing the ethyl group.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy-substituted benzamides.

    Reduction: N-ethyl-2,4-difluoroaniline.

    Oxidation: 2,4-difluorobenzoic acid.

Scientific Research Applications

N-ethyl-2,4-difluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2,4-difluorobenzamide largely depends on its interaction with biological targets. For instance, in antifungal and antibacterial applications, it may inhibit specific enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways can vary, but common targets include enzymes involved in cell wall synthesis or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzamide: Lacks the ethyl group, making it less lipophilic.

    N-methyl-2,4-difluorobenzamide: Similar structure but with a methyl group instead of an ethyl group.

    2,4-Difluorobenzylamine: Contains an amine group instead of an amide group.

Uniqueness

N-ethyl-2,4-difluorobenzamide is unique due to the presence of both the ethyl group and the difluoro substitution on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.

Properties

IUPAC Name

N-ethyl-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNJEWWLVHYJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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